molecular formula C18H20N2O2 B3814188 N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]malonamide

N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]malonamide

Cat. No. B3814188
M. Wt: 296.4 g/mol
InChI Key: PJLMYFURWSDRBA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]malonamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a malonamide derivative that has been used as a ligand for the extraction of actinides and lanthanides from nuclear waste. In addition, MPMP has been studied for its potential use in cancer treatment and as a probe for imaging amyloid plaques in Alzheimer's disease.

Mechanism of Action

The mechanism of action of MPMP in cancer treatment is not fully understood. However, studies have suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, MPMP has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
MPMP has been shown to have low toxicity and is well-tolerated in animal studies. The compound has been shown to have a half-life of approximately 4 hours in rats and is eliminated primarily through the kidneys. In addition, MPMP has been shown to have low binding affinity for human serum albumin, suggesting that it may have good bioavailability.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPMP is its high selectivity for actinides and lanthanides, making it a promising candidate for the extraction of these elements from nuclear waste. In addition, the low toxicity and good bioavailability of MPMP make it a potential candidate for the development of new cancer therapies. However, one limitation of MPMP is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on MPMP. One area of interest is the development of new ligands based on the structure of MPMP for the extraction of actinides and lanthanides from nuclear waste. In addition, further studies are needed to fully understand the mechanism of action of MPMP in cancer treatment and to optimize its therapeutic potential. Finally, the development of new imaging probes based on the structure of MPMP for the detection of amyloid plaques in Alzheimer's disease is an area of active research.

Scientific Research Applications

MPMP has been extensively studied for its potential applications in the field of nuclear waste management. The compound has been shown to have high selectivity for actinides and lanthanides, making it a promising candidate for the extraction of these elements from nuclear waste. In addition, MPMP has been studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-13-8-6-7-11-16(13)20-18(22)12-17(21)19-14(2)15-9-4-3-5-10-15/h3-11,14H,12H2,1-2H3,(H,19,21)(H,20,22)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLMYFURWSDRBA-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CC(=O)N[C@H](C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methylphenyl)-N'-[(1R)-1-phenylethyl]malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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